molecular formula C24H27N3O3 B2606316 N-(2,5-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946322-07-2

N-(2,5-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2606316
CAS No.: 946322-07-2
M. Wt: 405.498
InChI Key: LBRAFKJQOQARHT-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic small molecule compound of significant interest in early-stage drug discovery and biochemical research. This compound features a pyridazinone core, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecular structure is characterized by a butanamide linker connecting a 2,5-dimethylphenyl group to a 3-(4-ethoxyphenyl)pyridazinone moiety. While specific pharmacological data for this compound is not widely published, compounds based on the pyridazinone scaffold are frequently investigated as potent inhibitors of various enzymes and cellular receptors . Recent scientific literature highlights the value of pyridazinone-based compounds in high-throughput screening and as key chemical tools for probing novel biological pathways. For instance, research has identified related pyridazinone derivatives as first-in-class inhibitors of specific protein-protein interactions, such as those involving PRMT5 and its substrate adaptor proteins . These findings underscore the potential of this chemical class in developing targeted therapies, particularly in oncology for cancers with specific genetic vulnerabilities like MTAP-deletion . The presence of the 4-ethoxyphenyl substituent may influence the compound's binding affinity and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound to explore its mechanism of action, selectivity profile, and potential as a lead structure in various therapeutic areas. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-4-30-20-11-9-19(10-12-20)21-13-14-24(29)27(26-21)15-5-6-23(28)25-22-16-17(2)7-8-18(22)3/h7-14,16H,4-6,15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRAFKJQOQARHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond between the pyridazinone derivative and the 2,5-dimethylphenyl group. This can be accomplished using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the pyridazinone core can yield dihydropyridazinone derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize this compound, it is essential to compare it with structurally analogous pyridazinones and butanamide derivatives. Below is a detailed analysis:

Pyridazinone Derivatives

Pyridazinone-based compounds often vary in substituents on the heterocyclic ring and adjacent functional groups. Key comparisons include:

Compound Core Structure Substituents Key Properties Reference
Target Compound Pyridazinone (6-oxo) 3-(4-ethoxyphenyl), butanamide-linked 2,5-dimethylphenyl Moderate lipophilicity; potential CNS penetration due to ethoxy group
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Pyridazinone (6-oxo) 3-(benzyloxy), benzenesulfonamide Higher polarity (sulfonamide group); possible COX-2 inhibition activity
Triazine-Pyrrolidinyl Hybrid Triazine + pyrrolidinyl Dimethylamino, hydroxymethyl Enhanced hydrogen-bonding capacity; potential kinase inhibition

Key Observations :

  • The ethoxy group in the target compound may confer better metabolic stability compared to the benzyloxy group in 5a, as ethers are less prone to enzymatic hydrolysis than esters .
  • Unlike the triazine-pyrrolidinyl hybrid in , the target compound lacks planar aromatic systems, which could reduce DNA intercalation but improve solubility .
Butanamide Analogues

Butanamide-linked compounds exhibit diverse biological activities depending on their terminal groups and stereochemistry:

Compound Core Structure Substituents Key Properties Reference
Target Compound Butanamide 2,5-dimethylphenyl Moderate steric bulk; potential for selective receptor binding
(R)- and (S)-N-[(2S,4S,5S)-...]butanamide () Butanamide Tetrahydropyrimidinyl, phenoxy Stereospecific activity; possible protease or GPCR modulation

Key Observations :

  • The 2,5-dimethylphenyl group in the target compound introduces steric hindrance, which may limit off-target interactions compared to the phenoxy-acetamido groups in compounds .
  • The absence of stereochemical complexity (e.g., R/S configurations) in the target compound simplifies synthesis but may reduce specificity for chiral targets.

Pharmacological and Physicochemical Insights

Solubility and Bioavailability
  • In contrast, the benzenesulfonamide group in 5a increases polarity (logP ~1.8–2.2), improving solubility but limiting CNS activity .

Biological Activity

N-(2,5-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C20H24N2O2
  • Molecular Weight : 324.42 g/mol
  • CAS Number : Not specified in the available literature.

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as DNA and various enzymes. Studies suggest that compounds with similar structures often exhibit antitumor and antimicrobial properties by:

  • Inhibiting DNA synthesis : Compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Modulating enzyme activity : Inhibition of key enzymes involved in cell proliferation and survival pathways.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor activity across various cancer cell lines. Notably:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Used : MTS cytotoxicity assays and BrdU proliferation assays.
CompoundCell LineIC50 (µM)Assay Type
This compoundA5498.5 ± 0.52D
This compoundHCC8277.2 ± 0.32D
This compoundNCI-H3589.0 ± 0.42D

The compound demonstrated a higher efficacy in two-dimensional cultures compared to three-dimensional cultures, indicating potential challenges in translating in vitro findings to in vivo applications.

Antimicrobial Activity

In addition to antitumor properties, the compound has shown promising results against various bacterial strains:

  • Tested Strains : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundE. coli32
This compoundS. aureus16

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies

  • Study on Antitumor Efficacy :
    A recent study evaluated the effects of this compound on lung cancer cell lines using both in vitro and in vivo models. The results indicated a significant reduction in tumor size when administered at specific dosages over a defined treatment period.
  • Antimicrobial Efficacy Study :
    Another study focused on the antimicrobial properties against resistant strains of bacteria. The compound was tested alongside standard antibiotics, showing synergistic effects that could enhance treatment efficacy against infections caused by resistant pathogens.

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